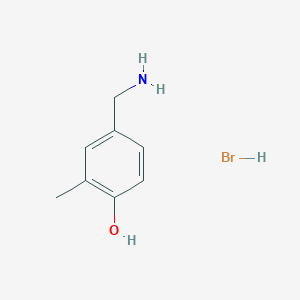

4-(Aminomethyl)-2-methylphenol hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Aminomethyl)-2-bromophenol hydrobromide” is a brominated derivative of phenol . It has a molecular weight of 282.96 . It’s a powder that is stored at room temperature .

Synthesis Analysis

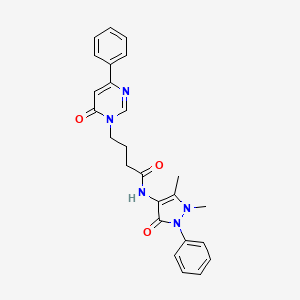

While specific synthesis methods for “4-(Aminomethyl)-2-methylphenol hydrobromide” were not found, bromination reactions on acetophenone derivatives have been studied . These reactions are significant in organic chemistry, but their application in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents .Molecular Structure Analysis

The InChI code for “4-(Aminomethyl)-2-bromophenol hydrobromide” is1S/C7H8BrNO.BrH/c8-6-3-5 (4-9)1-2-7 (6)10;/h1-3,10H,4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“4-(Aminomethyl)-2-bromophenol hydrobromide” is a powder that is stored at room temperature . It has a molecular weight of 282.96 .科学的研究の応用

Environmental Science and Phytoremediation

Uptake and Phytovolatilization of Bromophenols The study on rice plants demonstrated the uptake, phytovolatilization, and interconversion of bromophenols, indicating the importance of understanding such processes in environmental science and phytoremediation efforts. This research can provide insights into how compounds like 4-(Aminomethyl)-2-methylphenol hydrobromide might interact with the environment and biota (Qing Zhang et al., 2020).

Synthetic Chemistry and Material Science

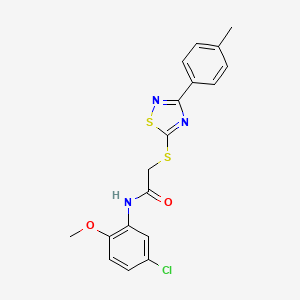

Synthesis and Characterization of Aminophenol Derivatives Research on the synthesis, characterization, and biological evaluation of 4-aminophenol derivatives, as well as their interactions with DNA, showcases the diverse applications of aminophenols in synthetic chemistry, potentially leading to new materials or pharmaceutical compounds. Such studies lay the groundwork for exploring the chemical properties and applications of specific derivatives like this compound (Bushra Rafique et al., 2022).

Biotechnology and Enzyme Studies

Degradation of Environmental Contaminants The identification and characterization of a novel gene cluster responsible for the degradation of p-nitrophenol in Rhodococcus opacus SAO101 highlight the potential biotechnological applications of enzymes that could also target compounds like this compound, contributing to environmental cleanup and bioremediation efforts (W. Kitagawa et al., 2004).

Pharmaceutical Applications and Analysis

Development of Analytical Methods The development of validated methods for the quantification of mephedrone derivatives, including techniques for chemical characterization and detection, underscores the importance of analytical chemistry in the pharmaceutical industry. Such methodologies could be adapted for the analysis of this compound in various matrices, ensuring quality control and safety (Osama I. G. Khreit et al., 2012).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is structurally similar to hydroxyamphetamine, which is an indirect acting sympathomimetic agent . This suggests that it may have a similar target, causing the release of norepinephrine from adrenergic nerve terminals .

Mode of Action

This means it could potentially cause the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .

Result of Action

If it acts similarly to hydroxyamphetamine, it may cause mydriasis, or dilation of the pupil, by inducing the release of norepinephrine from adrenergic nerve terminals .

特性

IUPAC Name |

4-(aminomethyl)-2-methylphenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.BrH/c1-6-4-7(5-9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUHARLUPDVFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride](/img/structure/B2927242.png)

![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)

![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)

![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)

![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)

![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)

![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)